(3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene
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Overview
Description
(3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (3,3-dimethoxy-2-methylprop-1-en-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,3-dimethoxy-2-methylprop-1-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
(3,3-Dimethoxyprop-1-en-1-yl)benzene: Lacks the methyl group on the propene chain.
(3,3-Dimethoxy-2-methylprop-1-en-1-yl)toluene: Contains an additional methyl group on the benzene ring.
(3,3-Dimethoxy-2-methylprop-1-en-1-yl)phenol: Contains a hydroxyl group on the benzene ring.
Uniqueness: (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene is unique due to the presence of both methoxy groups and a methyl group on the propene chain, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
870002-59-8 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3,3-dimethoxy-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16O2/c1-10(12(13-2)14-3)9-11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI Key |
IAHKUDRKQFPIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
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